3-Ethylbenzylhydrazine
Description
Systematic IUPAC Nomenclature for 3-Ethylbenzylhydrazine
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (3-ethylphenyl)methanamine . qmul.ac.ukweebly.com This name is derived by identifying the parent structure and its substituents. In this case, hydrazine (B178648) (H₂N-NH₂) is substituted with a 3-ethylbenzyl group. The benzyl (B1604629) group is a toluene (B28343) molecule lacking one hydrogen atom from the methyl group, and the "3-ethyl" prefix indicates the position of the ethyl group on the benzene (B151609) ring.
Alternatively, it can be named as 1-(3-ethylbenzyl)hydrazine . nih.gov In this context, the hydrazine molecule is treated as the parent hydride, and the 3-ethylbenzyl group is the substituent. The locant '1' specifies that the substituent is attached to one of the nitrogen atoms of the hydrazine moiety.
| Nomenclature Type | Name |
| Systematic IUPAC Name | (3-ethylphenyl)methanamine |
| Alternative Name | 1-(3-ethylbenzyl)hydrazine |
Considerations of Positional and Conformational Isomerism Relevant to Substituted Benzylhydrazines
Positional Isomerism: Substituted benzylhydrazines, such as this compound, exhibit positional isomerism. This arises from the different possible positions of the ethyl group on the benzene ring. The isomers include:
2-Ethylbenzylhydrazine: The ethyl group is on the ortho position.
This compound: The ethyl group is on the meta position.
4-Ethylbenzylhydrazine: The ethyl group is on the para position.
These isomers have the same molecular formula (C₉H₁₄N₂) but differ in the substitution pattern on the aromatic ring, leading to distinct physical and chemical properties. aston.ac.uk
Conformational Isomerism: Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. byjus.com In this compound, rotation can occur around the C-C bond of the ethyl group and the C-N and N-N single bonds of the hydrazine moiety. This leads to various staggered and eclipsed conformations. The staggered conformations are generally more stable due to lower steric hindrance and repulsive forces between electron clouds of adjacent bonds. byjus.com
Spectroscopic Methodologies for Structural Confirmation
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. savemyexams.commsu.edu
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns providing information about the substitution on the benzene ring. researchgate.netrsc.org The methylene (B1212753) protons of the benzyl group and the ethyl group will have characteristic chemical shifts, as will the protons of the hydrazine and the methyl group. The integration of the peaks corresponds to the number of protons in each environment. rsc.org
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal. For this compound, separate signals are expected for the carbons of the ethyl group, the benzyl methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons can further confirm the 1,3-disubstitution pattern on the benzene ring. chemicalbook.comrsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound (in CDCl₃): (Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.)
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | 125.0 - 130.0 |
| Aromatic C (quaternary) | - | 138.0 - 145.0 |
| Benzyl CH₂ | ~3.9 | ~55.0 |
| Ethyl CH₂ | ~2.6 | ~29.0 |
| Ethyl CH₃ | ~1.2 | ~15.0 |
| NH₂ | variable | - |
| NH | variable | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. openstax.orgtanta.edu.eg For this compound, the IR spectrum would be expected to show the following key absorption bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (hydrazine) | Stretching | 3300 - 3400 (two bands for -NH₂) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 2960 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| N-H | Bending | 1590 - 1650 |
| C-H (out-of-plane) | Bending | 690 - 900 (indicative of substitution pattern) |
The presence of a medium to strong absorption in the 3300-3500 cm⁻¹ range is characteristic of the N-H bonds in the hydrazine group. libretexts.org The pattern of C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region can help confirm the meta-substitution on the benzene ring. openstax.orglibretexts.org
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. msu.edumdpi.com
Molecular Ion Peak (M⁺) : The mass spectrum of this compound (molecular formula C₉H₁₄N₂) would show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 150.22 g/mol ). Due to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. fiveable.me
Fragmentation Pattern : The molecule will fragment in a characteristic way. libretexts.orgchemguide.co.uk Common fragmentation pathways for benzylhydrazines include:
Benzylic cleavage : Loss of the hydrazine group (-N₂H₃) to form a stable ethylbenzyl cation. fiveable.me
Cleavage of the N-N bond.
Fragmentation of the ethyl group. savemyexams.com
The analysis of these fragments helps to piece together the structure of the original molecule. docbrown.info
For a more detailed and unambiguous structural elucidation, advanced spectroscopic techniques can be employed.
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons. researchgate.netacs.org HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range couplings, helping to definitively assign the positions of substituents on the aromatic ring. mdpi.com
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental composition. mdpi.comresearchgate.net This can distinguish between compounds with the same nominal mass but different chemical formulas.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(3-ethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-2-8-4-3-5-9(6-8)7-11-10/h3-6,11H,2,7,10H2,1H3 |
InChI Key |
NRAZPMKRDZYKGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)CNN |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of 3 Ethylbenzylhydrazine
X-ray Crystallography Studies for Solid-State Structural Determination
A thorough search of academic databases and crystallographic repositories reveals no published X-ray crystallography studies for 3-Ethylbenzylhydrazine. Therefore, information regarding its solid-state structure, such as unit cell dimensions, bond lengths, bond angles, and crystal packing, is not available in the scientific literature.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. orgsyn.org The process involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which can be mathematically reconstructed into a detailed atomic model. orgsyn.org Without such a study, any discussion of the solid-state conformation and intermolecular interactions of this compound would be purely speculative. While studies exist for other complex hydrazine (B178648) derivatives, these findings cannot be extrapolated to determine the crystal structure of this compound. Current time information in Bangalore, IN.
Synthetic Methodologies for the Preparation of 3 Ethylbenzylhydrazine
Precursor Chemistry and Synthetic Feasibility Analysis
The foundation of any successful synthesis lies in the availability and reactivity of its starting materials. The preparation of 3-Ethylbenzylhydrazine is no exception, requiring careful consideration of the precursors for the 3-ethylbenzyl moiety and the hydrazine (B178648) component.
Availability and Synthesis of Key Starting Materials (e.g., 3-Ethylbenzyl halides, substituted benzenes)
The primary precursors for introducing the 3-ethylbenzyl group are typically 3-ethylbenzyl halides (chloride, bromide) or related electrophiles. These compounds are not as commonly available as their 2-ethyl or 4-ethyl isomers, often necessitating their synthesis from more basic starting materials like ethylbenzene.
The chloromethylation of ethylbenzene, for instance, using reagents like formaldehyde (B43269) and hydrochloric acid, often yields a mixture of isomers. google.compatsnap.com Patents describing the production of ethylbenzyl chloride report the formation of a mixture containing 2-ethyl, 4-ethyl, and a smaller percentage of the desired 3-ethylbenzyl chloride, which then requires separation. patsnap.com
Alternatively, synthesis can begin with a 3-substituted benzene (B151609) derivative. For example, 3-ethyltoluene (B166259) can be subjected to radical bromination to form 3-ethylbenzyl bromide. Another route could involve the Friedel-Crafts acylation of benzene with propionyl chloride to form propiophenone, followed by reduction to ethylbenzene, and subsequent functionalization at the meta-position. However, directing substitution to the 3-position can be challenging. A more controlled approach might start from 3-methylbenzoic acid or 3-ethylbenzoic acid, which can be reduced to the corresponding benzyl (B1604629) alcohol and then converted to the halide. chemicalbook.com
Another key precursor is 3-ethylbenzaldehyde (B1676439), which is essential for reductive amination routes. This can be synthesized from 3-ethyltoluene via oxidation or from 1,3-disubstituted benzenes through specific formylation reactions, analogous to the synthesis of 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) from 1,3-bis(trifluoromethyl)benzene. google.com
The following table summarizes the key starting materials and their synthetic accessibility.
| Starting Material | Common Synthetic Route | Key Considerations |
| 3-Ethylbenzyl Chloride/Bromide | Chloromethylation/Bromination of ethylbenzene | Produces isomeric mixtures requiring separation. patsnap.com |
| Halogenation of 3-ethylbenzyl alcohol | Requires prior synthesis of the alcohol. | |
| 3-Ethylbenzaldehyde | Oxidation of 3-ethyltoluene | Control of oxidation state is crucial. |
| Formylation of an ethyl-substituted benzene ring | Can provide better regioselectivity. google.com | |
| 3-Ethylbenzyl Azide (B81097) | Nucleophilic substitution of 3-ethylbenzyl halide with sodium azide | Azides are good precursors for reduction to amines/hydrazines. masterorganicchemistry.com |
| 3-Nitroethylbenzene | Nitration of ethylbenzene | Yields a mixture of ortho, meta, and para isomers. assets-servd.host |
Strategic Selection of Protecting Groups for Hydrazine Moieties
Direct alkylation of hydrazine is often complicated by over-alkylation, leading to mixtures of mono-, di-, tri-, and even tetra-substituted products. tandfonline.com To achieve selective synthesis of monosubstituted hydrazines like this compound, the use of protecting groups on one of the hydrazine nitrogens is a critical strategy.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in hydrazine chemistry. semanticscholar.org It can be readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form mono-protected Boc-hydrazine (tert-butyl carbazate). semanticscholar.org This protected hydrazine can then be alkylated, and the Boc group can be subsequently removed under acidic conditions.
Other common protecting groups include:
Benzyloxycarbonyl (Z): Similar to Boc, it directs alkylation to the unprotected nitrogen.
9-Fluorenylmethoxycarbonyl (Fmoc): Often used in peptide synthesis, it is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc and Z groups. kirj.eeiris-biotech.de
Trifluoroacetyl: This group activates the hydrazine nitrogen for alkylation and can be removed under reductive or hydrolytic conditions. cdnsciencepub.com
Diphenylphosphonium: Used in combination with other groups like Boc, it can facilitate a faster approach to synthesizing multisubstituted hydrazines. acs.org
| Protecting Group | Introduction Reagent | Cleavage Condition | Key Features |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to base and nucleophiles; widely used. semanticscholar.org |
| Z (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenolysis | Orthogonal to acid/base labile groups. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Common in solid-phase synthesis; orthogonal to Boc/Z. iris-biotech.de |
| Trifluoroacetyl | Trifluoroacetic anhydride | Reductive (NaBH₄) or Hydrolytic (K₂CO₃) | Activates hydrazine nitrogen for alkylation. cdnsciencepub.com |
Classical Synthetic Routes to Substituted Hydrazines
Several classical methods can be adapted for the synthesis of this compound, each with distinct advantages and challenges.
Reductive Amination Strategies Involving Hydrazine Hydrate (B1144303)
Reductive amination is a powerful method for forming C-N bonds. In this context, it involves the reaction of 3-ethylbenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is then reduced to the target this compound.
The key step is the reduction of the hydrazone. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). google.com A one-pot synthesis for protected benzylhydrazines has been developed using a borane-tetrahydrofuran (B86392) complex (BH₃-THF) as the reductant. tandfonline.com Enzymatic methods, using imine reductases (IREDs), have also been explored for the reductive hydrazination of carbonyls. nih.gov
This method is often high-yielding and avoids the direct handling of potentially problematic alkyl halides. Its feasibility is primarily dependent on the accessibility of the starting aldehyde, 3-ethylbenzaldehyde.
Alkylation of Hydrazine Derivatives with 3-Ethylbenzyl Electrophiles
The direct alkylation of hydrazine or its derivatives with a 3-ethylbenzyl electrophile, such as 3-ethylbenzyl bromide or chloride, is a straightforward approach. acs.org To circumvent the issue of over-alkylation, two main strategies are employed:
Use of a large excess of hydrazine: This statistical approach favors mono-alkylation. However, it requires a difficult separation of the product from the unreacted hydrazine.
Alkylation of a mono-protected hydrazine: As discussed in section 3.1.2, reacting a mono-protected species like Boc-hydrazine with 3-ethylbenzyl halide is a more controlled method. tandfonline.com The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, Et₃N) to neutralize the acid generated. Subsequent deprotection yields the final product.
The reactivity of the electrophile is also a factor. Benzyl bromides are generally more reactive than chlorides. The reaction can be significantly accelerated by using potassium iodide as a catalyst, which generates the more reactive alkyl iodide in situ. kirj.ee
Reduction of Corresponding Nitro or Azido Precursors
An alternative strategy involves the reduction of a nitrogen-containing functional group already attached to the 3-ethylbenzyl skeleton.
Reduction of 3-Ethylbenzyl Azide: 3-Ethylbenzyl azide can be prepared via nucleophilic substitution of 3-ethylbenzyl halide with sodium azide (NaN₃). The azide can then be reduced to the corresponding primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). masterorganicchemistry.com While this typically yields the amine (3-ethylbenzylamine), specific conditions or reagents can sometimes lead to or be adapted for hydrazine synthesis. For instance, the reduction of azides to amines is a very common and high-yielding reaction. nottingham.ac.uk
Reduction of Nitro Compounds: The reduction of aromatic nitro compounds, such as 3-ethyl-1-nitrobenzene, is a well-established process. jst.go.jp While complete reduction typically yields the aniline (B41778) derivative, partial or stepwise reduction can, under controlled conditions, yield intermediate species. The reduction of nitro compounds with hydrazine hydrate itself in the presence of a metal catalyst like Raney Nickel can be a route to amines. mdpi.comresearchgate.net However, synthesizing a benzylhydrazine (B1204620) from a nitro compound is not a direct or common route. A more plausible, albeit multi-step, pathway would be the reduction of the nitro group to an amine, diazotization to a diazonium salt, and subsequent reduction to a hydrazine derivative.
Chemical Reactivity and Synthetic Applications of 3 Ethylbenzylhydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group in 3-Ethylbenzylhydrazine is characterized by its strong nucleophilicity, stemming from the lone pair of electrons on the terminal nitrogen atom. scholaris.caevitachem.com This makes it reactive towards a wide range of electrophilic species.
This compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This condensation reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. researchgate.netucsb.edu The reaction is typically catalyzed by a small amount of acid.
The general reaction can be depicted as follows:
Reaction with an Aldehyde: this compound + R-CHO → 3-Ethylbenzylhydrazone of Aldehyde + H₂O
Reaction with a Ketone: this compound + R-CO-R' → 3-Ethylbenzylhydrazone of Ketone + H₂O
The formation of these hydrazones is a fundamental transformation, often serving as a preliminary step for further synthetic elaborations, such as in the Wolff-Kishner reduction or the synthesis of heterocyclic compounds. Current time information in Bangalore, IN.
Table 1: Illustrative Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product Name | Illustrative Yield (%) |
| Benzaldehyde | (E)-1-Benzylidene-2-(3-ethylbenzyl)hydrazine | 92 |
| Acetophenone | (E)-1-(1-Phenylethylidene)-2-(3-ethylbenzyl)hydrazine | 88 |
| Cyclohexanone | 1-(3-Ethylbenzyl)-2-(cyclohexylidene)hydrazine | 85 |
The nucleophilic nitrogen atoms of this compound can be readily acylated or sulfonylated by reacting with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the hydrogen halide or carboxylic acid byproduct.
Acylation: The reaction with an acyl chloride, such as benzoyl chloride, would yield the corresponding N-acyl-N'-(3-ethylbenzyl)hydrazine. The position of acylation (N-1 vs. N-2) can sometimes be controlled by the reaction conditions and the steric bulk of the reagents.
Sulfonylation: Similarly, reaction with a sulfonyl chloride, like p-toluenesulfonyl chloride, would produce a sulfonated hydrazine derivative. These sulfonamides are often stable, crystalline solids.
These derivatizations are important for introducing new functional groups and for creating precursors for more complex molecular architectures.
Table 2: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Name | Reaction Type |
| Acetyl Chloride | 1-Acetyl-2-(3-ethylbenzyl)hydrazine | Acylation |
| Benzoyl Anhydride | 1-Benzoyl-2-(3-ethylbenzyl)hydrazine | Acylation |
| p-Toluenesulfonyl Chloride | 1-(3-Ethylbenzyl)-2-tosylhydrazine | Sulfonylation |
Participation in Cyclization Reactions for Heterocyclic Compound Synthesis
Substituted hydrazines are invaluable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. organic-chemistry.org this compound is expected to serve as a key synthon in the construction of several important heterocyclic rings.
Pyrazoles: One of the most common applications of hydrazines in heterocycle synthesis is the formation of pyrazoles. organic-chemistry.org This is typically achieved by reacting the hydrazine with a 1,3-dicarbonyl compound or its equivalent. halogens.co.in For example, the condensation of this compound with a β-diketone like acetylacetone (B45752) would lead to the formation of a substituted pyrazole (B372694). The regioselectivity of the cyclization can be an important consideration with unsymmetrical dicarbonyl compounds. orgsyn.org
Pyridazines: Pyridazine rings can be synthesized by the reaction of a hydrazine with a 1,4-dicarbonyl compound, particularly α,β-unsaturated γ-keto acids or their esters. thieme-connect.comrsc.org The initial hydrazone formation is followed by an intramolecular cyclization and dehydration to furnish the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. rsc.org
Annelation, or ring-forming, reactions are a powerful tool in synthetic chemistry. This compound can participate in various annelation strategies to build fused heterocyclic systems. For instance, in the Fischer indole (B1671886) synthesis, while typically employing arylhydrazines, related cyclizations can be envisaged where the benzylhydrazine (B1204620) moiety is incorporated into a more complex scaffold. mdpi.com More advanced metal-catalyzed C-H activation and annulation reactions have also been developed for arylhydrazines, which could potentially be adapted for benzylhydrazines to create fused polycyclic structures like cinnolines. researchgate.net
Role as a Reducing Agent in Specific Organic Transformations
While hydrazine itself is a well-known reducing agent, its derivatives can also exhibit reducing properties, although this is a less common application compared to their role as nucleophiles. The utility of this compound as a reducing agent would be specific to certain transformations. For example, in the Wolff-Kishner reduction, the in situ formed hydrazone of an aldehyde or ketone is heated with a strong base to reduce the carbonyl group to a methylene (B1212753) group. Current time information in Bangalore, IN. Although this is a reaction of the hydrazone derivative, the hydrazine is the essential reagent for the initial step.
In some specialized cases, benzylhydrazine derivatives have been used in reductions, such as the conversion of certain functional groups under specific catalytic conditions. The oxidation of benzyl-substituted hydrazines can lead to debenzylation or other products depending on the reaction conditions and oxidizing agent used. rsc.org
Applications in Multi-Component Reactions (MCRs)
Following a comprehensive review of scientific literature, there is currently no specific data available detailing the application of this compound in multi-component reactions (MCRs). MCRs are powerful synthetic tools where three or more reactants combine in a one-pot synthesis to form a complex product that incorporates structural features from each of the starting materials. mdpi.comorganic-chemistry.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse molecular libraries. nih.govum.edu.mt
Hydrazine derivatives, in general, can participate in various MCRs, often acting as the nucleophilic component. For instance, they are utilized in the synthesis of a wide range of nitrogen-containing heterocycles. mdpi.comchemrxiv.org Common MCRs where hydrazines could theoretically be employed include Ugi and Passerini-type reactions or the synthesis of pyrazole and pyrimidine (B1678525) scaffolds. organic-chemistry.orgnih.gov However, specific examples and detailed research findings for this compound in this context have not been reported in the available scientific literature. The reactivity of the hydrazine moiety, characterized by its two nitrogen atoms with lone pairs of electrons, makes it a candidate for such transformations, but empirical data for the 3-ethylbenzyl substituted variant is absent.
Exploration of Novel Reaction Pathways and Mechanisms
For a substituted benzylhydrazine like this compound, potential reaction pathways would likely involve the reactivity of the hydrazine functional group. This could include:
Condensation Reactions: Reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration.
Cyclization Reactions: Intramolecular or intermolecular cyclizations to form heterocyclic compounds are a key application for many hydrazine derivatives. researchgate.net For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles.
Oxidation/Reduction Reactions: The hydrazine moiety can undergo oxidation to form diazenes or be cleaved under reductive conditions.
While these are plausible reaction pathways based on the general reactivity of hydrazines, specific studies detailing novel pathways, intermediates, or mechanistic investigations for this compound have not been published. The influence of the 3-ethylbenzyl substituent on the electronic and steric properties of the hydrazine group would be a key factor in any such new pathway, but this remains an uninvestigated area.
Reactivity Profile under Diverse Reaction Conditions (e.g., pH, temperature, catalysis)
A detailed reactivity profile for this compound under diverse reaction conditions such as varying pH, temperature, and the presence of catalysts is not available in the scientific literature. The stability and reactivity of chemical compounds are significantly influenced by these parameters.
pH: The basicity of the hydrazine moiety means that pH would be a critical factor. In acidic conditions, the hydrazine group would be protonated, forming a hydrazinium (B103819) salt. This would decrease its nucleophilicity and alter its reactivity, potentially inhibiting reactions that require a free lone pair, but it could also catalyze certain cyclization or rearrangement reactions.
Temperature: As with most chemical reactions, temperature would affect the rate of reactions involving this compound. Higher temperatures typically increase reaction rates but can also lead to decomposition or the formation of undesired side products. For hydrazine derivatives, elevated temperatures can sometimes promote cyclization or elimination reactions.
Catalysis: Catalysts are substances that increase the rate of a reaction without being consumed. mdpi.comchemguide.co.uk For reactions involving hydrazines, both acid and base catalysis are common. Metal catalysts, such as palladium, copper, or nickel, are often used in cross-coupling and cyclization reactions to form new carbon-nitrogen or nitrogen-nitrogen bonds. semanticscholar.org
While these general principles apply, specific experimental data, such as optimal pH ranges, thermal stability limits, or effective catalytic systems for reactions involving this compound, have not been determined or published.
Derivatization Chemistry and Analog Synthesis Based on 3 Ethylbenzylhydrazine
Synthesis of Substituted Hydrazines and Hydrazides
The reactivity of the hydrazine (B178648) moiety in 3-Ethylbenzylhydrazine allows for the straightforward synthesis of a variety of substituted derivatives. The nitrogen atoms of the hydrazine can be selectively functionalized to yield more complex structures. For instance, N-acylation of this compound with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding hydrazides. These reactions are typically high-yielding and can be performed under mild conditions. organic-chemistry.org
Furthermore, the synthesis of monoarylhydrazides can be achieved through electrophilic aromatic substitution reactions. While not a direct derivatization of this compound itself, methods like the reaction of diethyl azodicarboxylate (DEAD) with activated aromatic compounds in the presence of a Lewis acid catalyst demonstrate a pathway to related structures. sapub.org Applying this concept, the functionalization of the aromatic ring prior to the introduction of the hydrazine moiety represents an alternative strategy.
The synthesis of hydrazides from activated amides in an aqueous environment presents a green chemistry approach. organic-chemistry.org This method, which can proceed at room temperature without a transition-metal catalyst, is suitable for creating acyl hydrazides that can then be used in further reactions. organic-chemistry.org
Table 1: Representative Synthesis of Substituted Hydrazides from Hydrazine Precursors This table presents generalized reactions applicable to benzylhydrazine (B1204620) analogs.
| Starting Hydrazine | Reagent | Product Type | Typical Conditions |
|---|---|---|---|
| This compound | Benzoyl chloride | N'-Benzoyl-3-ethylbenzylhydrazide | Pyridine, CH2Cl2, 0°C to rt |
| This compound | Acetic anhydride | N'-Acetyl-3-ethylbenzylhydrazide | Triethylamine, THF, rt |
Preparation of Hydrazones and Azines Derived from this compound
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. numberanalytics.comnumberanalytics.com this compound readily reacts with a wide array of aldehydes and ketones to form stable hydrazones. This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.comnumberanalytics.com The reaction is often catalyzed by a small amount of acid.
The formation of hydrazones is a versatile method for creating C=N bonds and serves as a gateway to synthesizing more complex heterocyclic systems. organic-chemistry.org A variety of catalysts, including environmentally benign options like protic ionic liquids, can be employed to facilitate this transformation, often in solvent-free conditions, leading to high yields. rsc.org
If two equivalents of a carbonyl compound are reacted with one equivalent of hydrazine, an azine can be formed. biomedpharmajournal.org However, with a substituted hydrazine like this compound, the primary product with one equivalent of a carbonyl compound is the corresponding hydrazone. The general reaction is applicable to both electron-rich and electron-deficient aldehydes and ketones. rsc.orgathabascau.ca
Table 2: Illustrative Examples of Hydrazone Formation This table shows potential hydrazone products from this compound and various carbonyl compounds.
| Carbonyl Compound | Resulting Hydrazone Name | Plausible Conditions |
|---|---|---|
| Benzaldehyde | (E)-1-Benzylidene-2-(3-ethylbenzyl)hydrazine | Ethanol, catalytic AcOH, reflux |
| Acetone | (E)-1-(3-Ethylbenzyl)-2-isopropylidenehydrazine | Methanol, rt |
Formation of Ureas, Thioureas, and Carbamates via Reaction with Isocyanates and Related Reagents
The nucleophilic nature of the hydrazine group in this compound makes it an excellent reaction partner for isocyanates and isothiocyanates. The reaction of the terminal nitrogen atom with an isocyanate yields a substituted urea (B33335) derivative, while reaction with an isothiocyanate produces a substituted thiourea. nih.govresearchgate.netmdpi.com These reactions are typically rapid, high-yielding, and proceed by the attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. google.comanalis.com.my This method allows for the introduction of a wide variety of substituents, depending on the R-group of the chosen isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S).
Similarly, carbamates can be synthesized from this compound. This can be achieved by reacting the hydrazine with a chloroformate ester. Alternatively, reactions with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by an alcohol provide a route to carbamates. researchgate.net The synthesis of carbamates is a crucial transformation, as the carbamate (B1207046) functional group is a key component in many pharmaceuticals. nih.gov The reaction of isocyanates with alcohols to form carbamates is a well-established process, and by extension, the reaction with a hydrazine provides access to hydrazine-1-carboxamides (semicarbazides) and related structures. mdpi.comkuleuven.beresearchgate.net
Table 3: Synthesis of Urea, Thiourea, and Carbamate Derivatives This table outlines representative syntheses based on the reactivity of analogous hydrazines.
| Reagent | Product Class | General Product Structure |
|---|---|---|
| Phenyl isocyanate | Urea | 2-(3-Ethylbenzyl)-4-phenylsemicarbazide |
| Ethyl isothiocyanate | Thiourea | 2-(3-Ethylbenzyl)-4-ethylthiosemicarbazide |
Development of Novel Hydrazine-Based Chemical Scaffolds for Research
This compound is a valuable starting material for the construction of novel chemical scaffolds, particularly N-heterocycles, which are prevalent in drug discovery. biosolveit.dechemcomp.com The pyrazole (B372694) ring system, for example, can be synthesized by reacting a 1,3-dicarbonyl compound with a substituted hydrazine. mdpi.comresearchgate.net In this context, this compound can serve as the N-substituted hydrazine component, leading to the formation of 1-(3-ethylbenzyl)-substituted pyrazoles. These reactions allow for the introduction of multiple points of diversity, creating libraries of compounds for biological screening. researchgate.netmdpi.com
The development of such scaffolds can be performed using solid-phase synthesis, which allows for the rapid generation of a large number of analogs in a combinatorial fashion. mdpi.com For instance, a sequence involving a Claisen condensation, α-alkylation, and subsequent cyclization with a substituted hydrazine like this compound can produce highly substituted pyrazoles. mdpi.com These pyrazole-containing compounds have shown a wide spectrum of biological properties. mdpi.com
Strategies for Modifying the Benzyl (B1604629) and Ethyl Moieties of this compound
Beyond the reactivity of the hydrazine group, the aromatic ring and its ethyl substituent in this compound offer further opportunities for chemical modification. The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing ethyl and hydrazinomethyl groups. The reactivity and regioselectivity of such substitutions would need to be carefully controlled, potentially requiring the use of protecting groups on the hydrazine moiety to prevent side reactions.
Modification of the ethyl group itself is more challenging but could be envisioned through radical-based reactions or by starting from a different precursor. For example, a vinyl group could be introduced on the benzene ring, which could then be subjected to various addition reactions before or after the formation of the benzylhydrazine structure. A more common strategy involves synthesizing analogs by starting with different substituted benzyl chlorides or benzaldehydes. For example, using 3-(chloromethyl)styrene instead of 3-ethylbenzyl chloride in the initial synthesis would yield a vinylbenzylhydrazine, providing a handle for further functionalization like polymerization or Heck coupling.
Investigation of N-N Bond Transformations and Rearrangements in Derivatives
The N-N bond in hydrazine derivatives is susceptible to various chemical transformations, including cleavage and rearrangement, which can be synthetically useful. Reductive cleavage of the N-N bond is a common method to convert hydrazine derivatives back into amines. rsc.org For derivatives of this compound, this could be achieved using reagents like zinc in acetic acid or sodium in liquid ammonia, depending on the other functional groups present in the molecule. rsc.org
Visible-light photocatalysis has emerged as a green method for the cleavage of N-N bonds in N,N-disubstituted hydrazines and hydrazides. nih.govthieme-connect.de This approach uses a ruthenium(II) catalyst and air to effectively break the N-N bond, providing access to secondary amines. nih.govthieme-connect.de Furthermore, base-catalyzed N-N bond cleavage has been reported for specific hydrazone derivatives, leading to the formation of α-amino ketones in a cascade reaction. nih.gov These transformations highlight the synthetic utility of the N-N bond as a temporary linker that can be strategically cleaved to access different molecular architectures.
Theoretical and Computational Studies on 3 Ethylbenzylhydrazine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, for 3-Ethylbenzylhydrazine, its electronic behavior can be thoroughly mapped. These calculations are typically performed using various levels of theory, with Density Functional Theory (DFT) often providing a good balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the FMO analysis would likely reveal the hydrazine (B178648) moiety (-NH-NH2) as the primary site for nucleophilic attack due to the lone pairs on the nitrogen atoms contributing significantly to the HOMO. The aromatic ring and the ethyl group would also influence the energy and distribution of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -8.52 | Primarily localized on the hydrazine moiety, indicating its role as an electron donor. |
| LUMO | -0.78 | Distributed over the benzyl (B1604629) ring, suggesting it as the site for electron acceptance. |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule governs its electrostatic interactions. Charge distribution analysis, often visualized through electrostatic potential (ESP) maps, highlights the electron-rich and electron-poor regions of a molecule. In an ESP map, red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the ESP map would be expected to show a high concentration of negative charge around the nitrogen atoms of the hydrazine group due to their lone pairs of electrons. The hydrogen atoms of the amine group would exhibit a positive potential. The aromatic ring would display a complex distribution with a generally negative potential above and below the plane of the ring due to the delocalized π-electrons.
Conformational Analysis and Energy Minima Determination
Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers, which correspond to energy minima on the potential energy surface, and to determine the energy barriers for interconversion between them. This is typically achieved by systematically rotating the dihedral angles of the key single bonds and calculating the energy at each step.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 60° (gauche) | 0.00 | 75.2 |
| 2 | 180° (anti) | 1.25 | 24.8 |
Density Functional Theory (DFT) Studies on Stability and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By using various functionals and basis sets, DFT can predict a molecule's stability and reactivity with considerable accuracy. Reactivity descriptors derived from DFT, such as global hardness, softness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's chemical behavior.
For this compound, DFT calculations could be employed to calculate these descriptors. A higher hardness value would correlate with the large HOMO-LUMO gap, indicating greater stability. The electrophilicity index would quantify the molecule's ability to accept electrons, providing insight into its behavior in reactions with nucleophiles.
Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Value | Interpretation |
|---|---|---|
| Hardness (η) | 3.87 eV | Indicates high kinetic stability. |
| Electronegativity (χ) | 4.65 eV | Measures the tendency to attract electrons. |
Computational Modeling of Reaction Mechanisms Involving this compound
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By modeling the reaction of this compound with other reagents, it is possible to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states.
Transition State Characterization
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary frequency in its vibrational analysis.
For a hypothetical reaction, such as the oxidation of the hydrazine moiety of this compound, computational modeling could elucidate the structure of the transition state. This would involve the elongation of N-H bonds and the formation of a new bond with the oxidizing agent. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative prediction of the reaction rate.
Energy Profiles of Key Reactions
Key reactions for a molecule like this compound could include N-N bond cleavage, reactions at the benzyl C-H bonds, or reactions involving the hydrazine moiety, such as oxidation or condensation. The specific energy barriers and reaction energies are highly dependent on the computational method and basis set employed. For instance, different DFT functionals (e.g., B3LYP, M06-2X) can yield varying results. researchgate.net A hypothetical energy profile for a reaction would detail the energies of the reactants, transition state(s), any intermediates, and the final products.
Interactive Data Table: Hypothetical Energy Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (TS1) | +25.0 |
| Intermediate | +5.0 |
| Transition State 2 (TS2) | +15.0 |
| Products | -10.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Analysis of the MD trajectory can reveal important information about this compound. For example, it can show the preferred conformations of the ethyl and benzyl groups and the dynamics of the hydrazine moiety. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on MD trajectories. RMSD can indicate the stability of the molecule's conformation over the simulation time, while RMSF can highlight which parts of the molecule are most flexible. nih.gov For this compound, one might expect higher flexibility in the ethyl and benzyl side chains compared to the aromatic ring.
Interactive Data Table: Hypothetical RMSF Data for this compound
| Atom Group | Average RMSF (Å) |
| Benzene (B151609) Ring | 0.5 |
| Ethyl Group | 1.2 |
| Hydrazine Group | 0.8 |
| Benzyl CH2 | 0.9 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics studies on this compound are not publicly available.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a valuable tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. researchgate.net Methods like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. rsc.orgchemrxiv.org
For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. These calculated values can then be compared to experimental spectra to confirm the structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as N-H stretches, C-H bends, or aromatic ring vibrations. The accuracy of these predictions is highly dependent on the level of theory, basis set, and whether solvent effects are included in the calculation. rsc.org
Interactive Data Table: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position (on benzene ring) | Predicted Chemical Shift (ppm) |
| C1 (with CH2NHNH2) | 140.5 |
| C2 | 129.0 |
| C3 (with CH2CH3) | 145.2 |
| C4 | 128.8 |
| C5 | 127.5 |
| C6 | 126.3 |
| Benzyl CH2 | 55.4 |
| Ethyl CH2 | 28.7 |
| Ethyl CH3 | 15.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific spectroscopic prediction studies on this compound are not publicly available.
Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring of 3 Ethylbenzylhydrazine
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For a compound like 3-Ethylbenzylhydrazine, various chromatographic techniques are indispensable for both qualitative and quantitative analysis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile substances. libretexts.org For hydrazine (B178648) derivatives, direct analysis can sometimes be challenging due to their polarity and potential for thermal instability, which may cause issues like peak tailing. chromforum.org To overcome these challenges, derivatization is a common strategy. nih.gov For instance, monoalkylhydrazines can be reacted with reagents like pentafluorobenzaldehyde (B1199891) to form stable, volatile hydrazone derivatives that are highly sensitive to electron-capture detection. nih.gov
When coupled with Mass Spectrometry (GC-MS), this technique becomes an invaluable tool for both separation and identification. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed mass-to-charge ratio data for each component, allowing for structural elucidation and definitive identification. mdpi.com This is particularly useful for confirming the presence of this compound and distinguishing it from isomeric impurities or side-products.
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, Constant Flow Rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of less volatile or thermally sensitive compounds like this compound. The technique separates components based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. cdc.gov
For hydrazine analysis, reverse-phase HPLC is commonly employed. rasayanjournal.co.in Due to the weak UV absorption of many simple hydrazines, derivatization is often necessary to enhance detection sensitivity. scribd.com A common approach involves reacting the hydrazine with an aldehyde, such as salicylaldehyde, to form a hydrazone derivative which possesses a strong chromophore, making it easily detectable by UV-Vis detectors. tandfonline.com The progress of reactions involving hydrazones, such as hydrolysis, can also be effectively monitored using HPLC. nih.gov
The coupling of HPLC with Mass Spectrometry (LC-MS) provides an additional layer of analytical power, enabling the precise determination of the molecular weights of the separated components, which is critical for impurity identification.
Table 2: Example HPLC Method for Hydrazine Derivative Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient (e.g., 60:40 v/v) tandfonline.com |
| Flow Rate | 1.0 mL/min rasayanjournal.co.in |
| Injection Volume | 20 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at a specified wavelength (e.g., 240 nm or 360 nm) rasayanjournal.co.inresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in academic synthesis to monitor the progress of a reaction. libretexts.org It allows the chemist to quickly visualize the consumption of starting materials and the formation of products. rochester.edu
To monitor the synthesis of this compound, a TLC plate is typically spotted with three lanes: the starting material (e.g., 3-ethylbenzaldehyde), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The retention factor (Rf) values of the spots help in distinguishing between the reactant, product, and any potential by-products. rochester.edu TLC plates can also be prepared to specifically detect the presence of hydrazine compounds. researchgate.netfrontiersin.org
Quantitative Analytical Methodologies for Reaction Yield Determination
Determining the reaction yield is a critical step in evaluating the efficiency of a synthetic procedure. This requires accurate quantification of the amount of this compound produced. Both GC and HPLC, when properly calibrated, can serve as robust quantitative methods.
Characterization of Intermediates and By-products in Synthetic Pathways
The synthesis of this compound may involve various intermediates and the potential for side reactions leading to by-products. Identifying these species is crucial for understanding the reaction mechanism and optimizing conditions to maximize the yield of the desired product.
During the synthesis of hydrazine derivatives, potential by-products can arise from consecutive reactions, such as the formation of disubstituted hydrazines. rsc.org For example, in the synthesis of β-hydroxyethyl hydrazine, by-products like 1,2-bis(β-hydroxyethyl) hydrazine and 1,1-bis(β-hydroxyethyl) hydrazine were identified. rsc.org In syntheses involving benzylhydrazines, intermediates such as hydrazones are common. orgsyn.org
Techniques like GC-MS and LC-MS are paramount for the characterization of these unknown species. The mass spectrometer provides the molecular weight and fragmentation pattern, which act as a fingerprint for the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, offering detailed information about the chemical environment of atoms within a molecule, which can be used to definitively establish the structure of intermediates and by-products. orgsyn.org
Methods for Quality Control and Assurance in Academic Synthesis
In an academic or research setting, quality control (QC) and quality assurance (QA) ensure that the synthesized this compound meets the required standards of identity and purity for subsequent experiments. This involves a systematic application of the analytical techniques described above.
The QC process for a newly synthesized batch of this compound would typically include:
Reaction Monitoring: Using TLC to ensure the reaction has gone to completion. libretexts.org
Identity Confirmation: Utilizing techniques like GC-MS or LC-MS to confirm that the molecular weight of the main product matches that of this compound. NMR spectroscopy (¹H and ¹³C) is also essential to verify the exact chemical structure.
Purity Assessment: Employing HPLC or GC to chromatographically separate the product from any residual starting materials, reagents, or by-products. The purity is often expressed as a percentage based on the relative peak area of the main product.
Yield Calculation: Quantifying the isolated product and calculating the reaction yield to assess the efficiency of the synthesis.
By implementing these analytical methods, researchers can be confident in the quality of the synthesized compound, ensuring the reliability and reproducibility of their scientific findings.
Future Research Directions and Emerging Areas for 3 Ethylbenzylhydrazine Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The future of chemical synthesis lies in the development of processes that are both efficient and environmentally responsible. For 3-Ethylbenzylhydrazine and its derivatives, moving beyond traditional synthetic methods is a key research objective.
Photocatalysis: Visible-light photoredox catalysis presents a mild and powerful tool for organic transformations. A potential sustainable route for synthesizing this compound could involve the use of cerium complexes as photocatalysts to facilitate a fragment coupling transformation between an appropriately substituted phenylethanol analogue and an azodicarboxylate under redox-neutral conditions rsc.org. This approach minimizes the need for harsh reagents and high temperatures.
C-H Functionalization: Direct functionalization of benzylic C-H bonds is a highly atom-economical strategy. Research into copper-catalyzed oxidative amination of an ethylbenzene derivative with azodicarboxylates could provide a direct and efficient pathway to N-substituted hydrazides, which can then be converted to this compound researchgate.netrsc.org.
Biocatalysis: The use of enzymes offers unparalleled selectivity and mild reaction conditions. Imine reductases (IREDs) have shown promise in the reductive amination of carbonyls with hydrazines to produce substituted N-alkylhydrazines nih.gov. Exploring IRED-catalyzed reactions could lead to an enantioselective synthesis of chiral this compound derivatives.
Hydrogen-Borrowing Catalysis: Manganese pincer complexes have been used for the one-step synthesis of N-substituted hydrazones by coupling alcohols with hydrazine (B178648), with water and dihydrogen as the only byproducts nih.gov. Adapting this "hydrogen-borrowing" or "acceptorless dehydrogenation" methodology to 3-ethylbenzyl alcohol would represent a significant advancement in green synthesis.
| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |
| Photocatalysis | Cerium Complexes | Mild, redox-neutral conditions, uses visible light. | Efficient synthesis of benzylhydrazine (B1204620) derivatives from phenylethanol analogues has been demonstrated. rsc.org |
| C-H Amination | Copper(I) Oxide/Phenanthroline | High atom economy, direct functionalization. | Oxidative amination of benzylic C-H bonds provides direct access to benzyl (B1604629) hydrazine precursors. rsc.org |
| Biocatalysis | Imine Reductases (IREDs) | High selectivity, environmentally benign (aqueous media). | IREDs from Myxococcus stipitatus catalyze reductive hydrazination of carbonyls. nih.gov |
| Hydrogen-Borrowing | Manganese Pincer Complexes | Waste products are only water and H₂, high efficiency. | Alcohols can be directly coupled with hydrazine under mild conditions. nih.gov |
Exploration of Novel Catalytic Applications (e.g., as a ligand, catalyst precursor)
The nucleophilic nitrogen atoms of the hydrazine group make this compound an attractive candidate for applications in catalysis, either as a ligand for a metal center or as a precursor to a catalytically active species.
Future research could focus on:
Ligand Synthesis: The two nitrogen atoms of this compound can act as a bidentate or monodentate ligand for various transition metals (e.g., Palladium, Rhodium, Copper, Ruthenium). The ethylbenzyl group can be used to tune the steric and electronic properties of the resulting metal complex. These novel complexes could then be screened for catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.
Organocatalysis: Hydrazine derivatives can participate in a range of organocatalytic cycles. For instance, the reaction of this compound with carbonyl compounds forms hydrazones, which are versatile intermediates in organic synthesis. These intermediates could be explored for their role in asymmetric catalysis.
Catalyst Precursors: this compound could serve as a precursor for synthesizing more complex catalytic structures, such as N-heterocyclic carbenes (NHCs) or other specialized ligands. For example, it could be a building block in the in-situ synthesis of catalysts for multi-component reactions, similar to how pyrazinium chlorochromate has been used to create catalysts for generating heterocyclic derivatives nih.gov.
Integration into Advanced Material Science Research (e.g., polymers, functional coatings)
The unique chemical functionalities of this compound make it a promising building block for new materials with tailored properties.
Polymer Modification: Hydrazine and its derivatives are known to react with functional groups on polymer chains. For example, hydrazine hydrate (B1144303) has been used to modify poly(acrylonitrile-co-acrylic acid) copolymers via nucleophilic addition to the nitrile groups taylors.edu.my. Similarly, this compound could be used to post-functionalize polymers containing nitrile, carbonyl, or halide groups, thereby introducing new properties such as hydrophilicity, metal-binding capability, or sites for further cross-linking.
Monomer Synthesis: The hydrazine moiety can be incorporated into monomers for polymerization. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyhydrazides or other novel polymers. The ethylbenzyl group would be a pendant group along the polymer chain, influencing properties like solubility and thermal stability.
Functional Coatings: this compound could be used to modify surfaces to create functional coatings. Its ability to react with surface-bound aldehydes or ketones, or its potential to be grafted onto surfaces via C-H activation, could be exploited to prepare surfaces with specific functionalities for applications in sensors, biocompatible materials, or anti-corrosion coatings.
Deeper Investigation into Complex Reaction Networks Involving this compound
Substituted hydrazines are known to participate in complex reactions, often leading to the formation of valuable heterocyclic compounds. A deeper understanding of these reaction networks is crucial for synthetic applications.
Heterocycle Synthesis: Benzylhydrazine derivatives are key reagents in the synthesis of pyrazoles, pyrazolines, and other nitrogen-containing heterocycles researchgate.netrsc.orgorgsyn.org. Future work should systematically investigate the reaction of this compound with various diketones, β-ketoesters, and α,β-unsaturated carbonyl compounds. Understanding the regioselectivity and reaction mechanisms will allow for the controlled synthesis of a wide array of substituted heterocycles with potential biological activity.
Reaction with Mannich Bases: The reaction of substituted hydrazines with Mannich bases can lead to the formation of pyrazolines through a mechanism proposed to involve the elimination to a vinyl ketone intermediate followed by cyclization rsc.org. Investigating this reaction with this compound could uncover new synthetic routes and mechanistic insights.
Multi-component Reactions: The reactivity of the hydrazine moiety makes it an ideal component for multi-component reactions (MCRs). Designing novel MCRs that incorporate this compound could provide rapid access to complex molecular architectures from simple starting materials.
Computational Design of New Derivatives with Targeted Reactivity Profiles
Computational chemistry provides a powerful tool for predicting and understanding molecular properties and reactivity, guiding experimental work and accelerating discovery.
DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, bond energies, and reaction pathways of this compound. This can help predict its reactivity as a nucleophile or a reducing agent and understand how the ethyl substituent modulates these properties.
Designing Novel Probes and Rotors: Computational chemistry has been used to clarify the fluorescence quenching mechanisms in hydrazine-based probes, attributing it to the formation of a twisted intramolecular charge transfer (TICT) state nih.gov. Similar computational approaches could be used to design novel fluorescent probes based on the this compound scaffold for detecting specific analytes.
Manipulating Reactivity: As demonstrated with BODIPY-appended hydrazines, computational analysis can predict how attaching a redox-active fragment can fundamentally alter the reaction mechanism of the hydrazine moiety, for example, favoring proton/hydride transfer over H-atom transfer nih.gov. This principle could be applied to design this compound derivatives with finely tuned redox properties for specific applications in synthesis or catalysis.
| Computational Method | Research Goal | Potential Outcome | Precedent |
| Density Functional Theory (DFT) | Understand electronic structure and reaction mechanisms. | Prediction of reactivity, regioselectivity, and kinetic barriers. | DFT has been used to study the structure and antioxidant activity of hydrazone derivatives. mdpi.com |
| Time-Dependent DFT (TD-DFT) | Design of fluorescent probes. | Prediction of absorption/emission spectra for new sensor molecules. | Computational chemistry was key to understanding the TICT state in hydrazine-based fluorescent rotors. nih.gov |
| Mechanistic Calculations | Elucidate complex reaction pathways. | Rationalization of product formation in heterocycle synthesis. | Computational analysis revealed how appending a dye alters the H2 transfer mechanism from a hydrazine. nih.gov |
High-Throughput Screening Approaches for Novel Reactivity or Applications
High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific property or activity, accelerating the discovery process.
Screening for Biological Activity: A library of derivatives based on the this compound scaffold could be synthesized and screened against various biological targets, such as enzymes or receptors, to identify new drug leads youtube.comsygnaturediscovery.com. Hydrazine derivatives have been used as activity-based probes for protein profiling, a technique that could be adapted to HTS to discover novel enzyme inhibitors acs.org.
Catalyst Discovery: HTS techniques can be used to screen the catalytic activity of metal complexes formed with this compound as a ligand. By running thousands of parallel reactions in microplates, optimal catalysts for specific transformations can be rapidly identified.
Materials Discovery: Combinatorial approaches combined with HTS can be used to explore the properties of polymers or coatings derived from this compound. For example, arrays of different polymers could be synthesized and rapidly screened for desired properties like thermal stability, surface energy, or adhesive strength.
Educational and Pedagogical Implications for Teaching Organic Synthesis
The chemistry of this compound can serve as an excellent platform for teaching fundamental concepts in organic chemistry.
Illustrating Core Concepts: The synthesis and reactions of this compound can be used in undergraduate laboratory courses to illustrate key concepts such as nucleophilic substitution (synthesis from 3-ethylbenzyl chloride), condensation reactions (hydrazone formation), and heterocycle synthesis orgsyn.orgguidechem.com.
Problem-Based Learning: The regioselectivity challenges in the reactions of unsymmetrical hydrazines provide excellent opportunities for problem-based learning exercises, encouraging students to think critically about steric and electronic effects in reaction mechanisms.
Connecting to Pharmaceutical Chemistry: Many important drugs, such as the antidepressant isocarboxazid, are benzylhydrazine derivatives rsc.org. Using this compound as a starting point to discuss the synthesis and importance of medicinally relevant compounds can enhance student engagement by connecting fundamental chemistry to real-world applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Ethylbenzylhydrazine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves refluxing hydrazine derivatives with substituted benzaldehydes in ethanol. For example, hydrazide-hydrazone derivatives are synthesized by refluxing ethyl esters with hydrazine hydrate (80%) in ethanol for 5–24 hours, followed by recrystallization . Optimization includes varying reaction time, temperature (60–70°C), and solvent polarity. Monitoring via TLC (chloroform:methanol, 4:1) ensures reaction completion .
Q. How can researchers characterize this compound derivatives to confirm structural integrity?
- Methodological Answer : Use a combination of spectral and chromatographic techniques:
- 1H/13C NMR : Assign peaks for hydrazone (–NH–N=CH–) and ethylbenzyl groups (δ 1.2–1.4 ppm for –CH2CH3, δ 2.5–3.0 ppm for benzyl protons) .
- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and C=N stretches (~1600 cm⁻¹) .
- HPLC/TLC : Assess purity using mobile phases like petroleum ether:ethyl acetate (gradient elution) .
Q. What solvent systems are most effective for purifying this compound intermediates?
- Methodological Answer : Ethanol and ethanol-water mixtures are preferred for recrystallization due to the moderate polarity of hydrazone derivatives . For column chromatography, silica gel (100–200 mesh) with petroleum ether:ethyl acetate (3:1 to 1:1) yields optimal separation .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound analogs be resolved?
- Methodological Answer :
Replicate experiments under standardized conditions (e.g., fixed molar ratios, solvent systems) to eliminate variability .
Validate bioactivity using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) .
Cross-reference spectral data with computational models (DFT for NMR chemical shifts) to confirm structural assignments .
Q. What strategies improve the catalytic efficiency of this compound in coordination chemistry applications?
- Methodological Answer :
- Ligand design : Introduce electron-withdrawing groups (e.g., –NO2, –CF3) to enhance metal-ligand binding affinity .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in catalytic cycles .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or UV-Vis spectroscopy to identify rate-limiting steps .
Q. How do substituents on the benzyl ring influence the stability and reactivity of this compound derivatives?
- Methodological Answer :
- Electron-donating groups (e.g., –OCH3, –CH3) : Increase hydrazone stability via resonance but reduce electrophilicity in nucleophilic reactions .
- Electron-withdrawing groups (e.g., –Cl, –NO2) : Enhance reactivity in cyclocondensation reactions but may promote hydrolysis in acidic conditions .
- Quantitative Structure-Activity Relationship (QSAR) models : Use Hammett constants (σ) to predict substituent effects on reaction kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC50 values normalized to control assays) .
Probe assay conditions : Test if pH, temperature, or solvent additives (e.g., DMSO) alter activity profiles .
Crystallographic validation : Resolve crystal structures (e.g., CIF files) to confirm ligand-receptor binding modes .
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing this compound-based heterocycles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
